

# Application Note & Protocol: Determination of Sanggenol P Antioxidant Capacity using DPPH Assay

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sanggenol P**, a prenylated flavonoid isolated from the root bark of Morus alba L., belongs to a class of compounds known for their diverse biological activities. Antioxidant capacity is a key parameter in the evaluation of novel drug candidates, as oxidative stress is implicated in numerous pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen the antioxidant potential of compounds.[1] This application note provides a detailed protocol for determining the antioxidant capacity of **Sanggenol P** using the DPPH radical scavenging assay.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of the DPPH radical results in a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.

### **Materials and Reagents**

- Sanggenol P (purity ≥98%)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)



- Ascorbic acid (or Trolox) as a positive control
- Methanol (or Ethanol), HPLC grade
- Dimethyl sulfoxide (DMSO), ACS grade
- 96-well microplates
- Microplate reader capable of measuring absorbance at 517 nm
- Pipettes and tips
- Volumetric flasks and other standard laboratory glassware

# **Experimental Protocols**Preparation of Solutions

- 1. DPPH Stock Solution (1 mM):
- Accurately weigh 39.43 mg of DPPH powder.
- Dissolve in 100 mL of methanol in a volumetric flask.
- Store the solution in an amber bottle at 4°C. This solution should be prepared fresh.
- 2. DPPH Working Solution (0.1 mM):
- Dilute 10 mL of the 1 mM DPPH stock solution with methanol to a final volume of 100 mL in a volumetric flask.
- The absorbance of the working solution at 517 nm should be approximately 1.0  $\pm$  0.1. Adjust the concentration if necessary.
- This solution should be prepared fresh daily and kept in the dark.
- 3. Sanggenol P Stock Solution (1 mg/mL):
- Sanggenol P is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate.



- · Accurately weigh 10 mg of Sanggenol P.
- Dissolve in 10 mL of DMSO to prepare a 1 mg/mL (1000 μg/mL) stock solution.
- 4. Working Solutions of Sanggenol P:
- Prepare a series of dilutions of the **Sanggenol P** stock solution in methanol to obtain final concentrations ranging from, for example, 1 μg/mL to 100 μg/mL.
- 5. Positive Control Stock Solution (Ascorbic Acid, 1 mg/mL):
- Accurately weigh 10 mg of ascorbic acid.
- Dissolve in 10 mL of methanol to prepare a 1 mg/mL (1000 μg/mL) stock solution.
- 6. Working Solutions of Positive Control:
- Prepare a series of dilutions of the ascorbic acid stock solution in methanol to obtain final concentrations for generating a standard curve (e.g., 1 μg/mL to 50 μg/mL).

#### **Assay Procedure**

- Plate Setup:
  - Pipette 100 μL of the DPPH working solution into each well of a 96-well microplate.
  - $\circ$  Add 100  $\mu$ L of the different concentrations of **Sanggenol P** working solutions to the respective wells.
  - $\circ$  Add 100  $\mu$ L of the different concentrations of the positive control (ascorbic acid) working solutions to their designated wells.
  - For the blank control, add 100 μL of methanol instead of the sample or standard.
  - $\circ$  For the negative control, add 100  $\mu L$  of the DPPH working solution and 100  $\mu L$  of methanol.
- Incubation:



- Shake the plate gently to ensure thorough mixing.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement:
  - Measure the absorbance of each well at 517 nm using a microplate reader.

#### **Data Analysis**

Calculate the percentage of DPPH radical scavenging activity using the following formula:

#### Where:

- A control is the absorbance of the negative control (DPPH solution without sample).
- A\_sample is the absorbance of the DPPH solution with the sample (Sanggenol P or positive control).
- Determine the IC50 Value:
  - The IC50 value is the concentration of the antioxidant that is required to scavenge 50% of the DPPH radicals.
  - Plot the percentage of inhibition against the corresponding concentrations of Sanggenol P and the positive control.
  - The IC50 value can be determined by linear regression analysis from the dose-response curve.

#### **Data Presentation**

Table 1: Hypothetical DPPH Radical Scavenging Activity of Sanggenol P



Sanggenol P Concentration (µg/mL)	Absorbance at 517 nm (Mean ± SD)	% Inhibition
0 (Control)	1.012 ± 0.021	0
10	0.854 ± 0.018	15.61
25	0.632 ± 0.025	37.55
50	0.415 ± 0.015	58.99
75	0.248 ± 0.011	75.49
100	0.131 ± 0.009	87.05

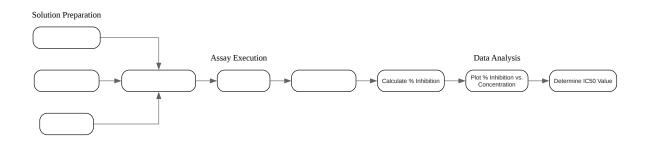
Table 2: Comparison of IC50 Values

Compound	IC50 Value (μg/mL)
Sanggenol P (Hypothetical)	42.5
Ascorbic Acid (Standard)	8.2
Morus alba Root Bark Extract (Ethanol)	55.7

Note: The IC50 value for **Sanggenol P** is a hypothetical value for illustrative purposes, as specific experimental data was not found in the searched literature. The IC50 value for the Morus alba extract is provided for context.

# Visualization DPPH Assay Experimental Workflow

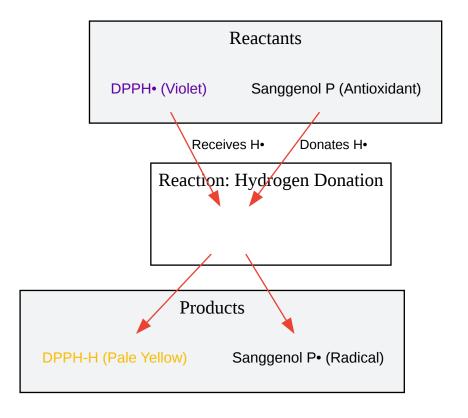




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Caption: Workflow of the DPPH antioxidant assay for **Sanggenol P**.

### **Antioxidant Mechanism of Sanggenol P in DPPH Assay**





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Caption: DPPH radical scavenging mechanism by **Sanggenol P**.

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#### References

- 1. mdpi.com [mdpi.com]
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